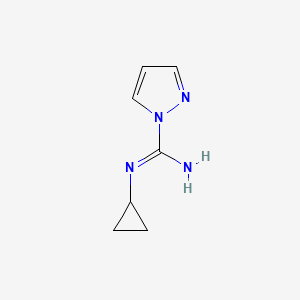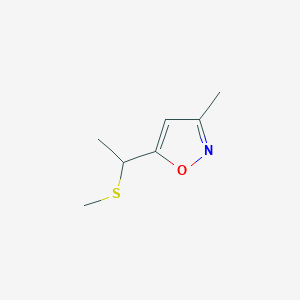![molecular formula C15H18N2O3 B12872201 1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone CAS No. 91480-90-9](/img/structure/B12872201.png)
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with an amino group, a dimethoxyphenyl group, and a methyl group
Preparation Methods
The synthesis of 1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the pyrrole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparison with Similar Compounds
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone can be compared with similar compounds such as:
1-(3,4-dimethoxyphenyl)ethanone: This compound lacks the amino and pyrrole groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone:
3’,5’-dimethoxyacetophenone: This compound has a similar phenyl ring substitution pattern but lacks the pyrrole and ethanone groups, limiting its use in certain applications.
Properties
CAS No. |
91480-90-9 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H18N2O3/c1-8-13(9(2)18)14(16)15(17-8)10-5-6-11(19-3)12(7-10)20-4/h5-7,17H,16H2,1-4H3 |
InChI Key |
YOTCWOYQOGHXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


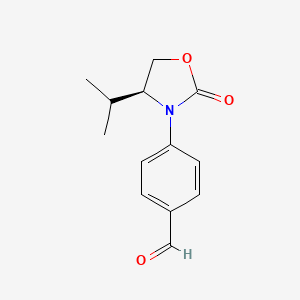
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
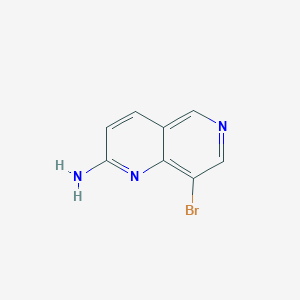
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
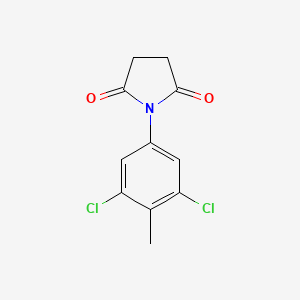
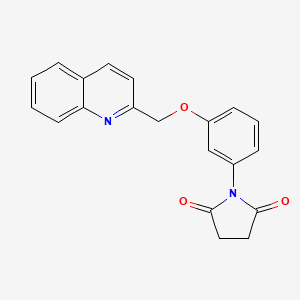
![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
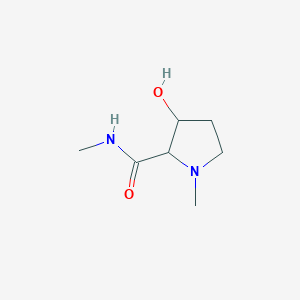
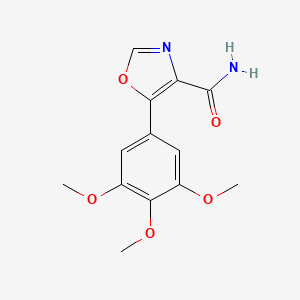
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
